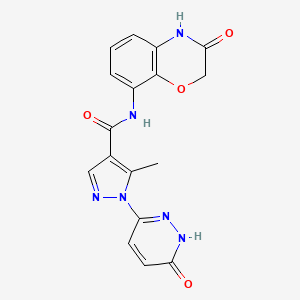
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-methyl-1,3-benzoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-methyl-1,3-benzoxazole-4-carboxamide, also known as CDMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDMB belongs to the class of benzoxazole derivatives and is known for its anti-inflammatory and anti-cancer properties.
Mechanism of Action
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-methyl-1,3-benzoxazole-4-carboxamide exerts its therapeutic effects by targeting multiple signaling pathways involved in cell growth, proliferation, and inflammation. It inhibits the activity of various enzymes, including COX-2, MMP-9, and NF-κB, which are involved in the regulation of inflammation and tumor growth. N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-methyl-1,3-benzoxazole-4-carboxamide also induces the activation of caspases, which play a crucial role in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-methyl-1,3-benzoxazole-4-carboxamide has been shown to have a significant impact on various biochemical and physiological processes in the body. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-methyl-1,3-benzoxazole-4-carboxamide has also been shown to inhibit the activity of MMP-9, a matrix metalloproteinase that plays a crucial role in the progression of cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-methyl-1,3-benzoxazole-4-carboxamide is its ability to selectively target cancer cells while sparing normal cells. This makes it an attractive candidate for cancer therapy, as it reduces the risk of side effects associated with traditional chemotherapy. However, the limitations of N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-methyl-1,3-benzoxazole-4-carboxamide include its poor solubility, which can affect its bioavailability and efficacy, and its potential for toxicity at high doses.
Future Directions
There are several future directions for the research and development of N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-methyl-1,3-benzoxazole-4-carboxamide. One potential area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the identification of new targets and signaling pathways that can be targeted by N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-methyl-1,3-benzoxazole-4-carboxamide. Additionally, the development of novel drug delivery systems, such as nanoparticles and liposomes, can be explored to improve the bioavailability and efficacy of N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-methyl-1,3-benzoxazole-4-carboxamide. Finally, the preclinical and clinical studies of N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-methyl-1,3-benzoxazole-4-carboxamide in various disease models can provide valuable insights into its therapeutic potential and safety profile.
Synthesis Methods
The synthesis of N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-methyl-1,3-benzoxazole-4-carboxamide involves a multi-step process that includes the condensation of 2-methyl-1,3-benzoxazole-4-carboxylic acid with 8-chloro-3,4-dihydro-2H-chromen-4-amine in the presence of a coupling agent, such as N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide (EDC), followed by the addition of a carboxamide group using an appropriate coupling reagent.
Scientific Research Applications
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-methyl-1,3-benzoxazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. In cancer research, N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-methyl-1,3-benzoxazole-4-carboxamide has been shown to inhibit the growth and proliferation of tumor cells by inducing apoptosis and inhibiting angiogenesis. Inflammatory disorders, such as rheumatoid arthritis and psoriasis, have also been targeted by N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-methyl-1,3-benzoxazole-4-carboxamide due to its anti-inflammatory properties.
properties
IUPAC Name |
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-methyl-1,3-benzoxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-10-20-16-12(5-3-7-15(16)24-10)18(22)21-14-8-9-23-17-11(14)4-2-6-13(17)19/h2-7,14H,8-9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZNBPMNNMYLOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O1)C(=O)NC3CCOC4=C3C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-methyl-1,3-benzoxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[5-[2-(2,3,5-trimethylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7438288.png)
![1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B7438295.png)
![4-(2-methoxyethyl)-N-[phenyl(1H-1,2,4-triazol-5-yl)methyl]pyridin-2-amine](/img/structure/B7438303.png)
![1-[(4-Fluorophenyl)methyl]-3-(5-fluoropyridin-2-yl)urea](/img/structure/B7438310.png)


![4-amino-N-[2-(furan-2-yl)ethyl]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7438341.png)
![[3-[2,3-dihydro-1H-inden-2-yl-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]amino]phenyl]methanol](/img/structure/B7438351.png)
![1-acetyl-N-[5-(2,3-difluorophenyl)-1H-pyrazol-3-yl]piperidine-4-carboxamide](/img/structure/B7438359.png)
![N-(6-chloropyridin-3-yl)spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxamide](/img/structure/B7438367.png)
![4-amino-2,5-dimethyl-N-(3,3,3-trifluoro-2-methylpropyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7438380.png)
![1-[3-[(1-Methylimidazol-2-yl)methyl]piperidin-1-yl]-2-(1-phenylpyrazol-4-yl)ethanone](/img/structure/B7438381.png)
![1-cyclohexyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-1-(1H-1,2,4-triazol-5-yl)methanamine](/img/structure/B7438385.png)
![3-(2H-benzotriazol-5-yl)-5-[1-(2-methylpropyl)cyclobutyl]-1,2,4-oxadiazole](/img/structure/B7438396.png)